Enhanced Lipophilicity Over the Primary Monochloro Analog
The target compound exhibits a significantly higher computed partition coefficient (LogP) compared to its closest monochlorinated analog, 3-(4-chlorophenyl)phenol. This is a critical procurement differentiator for projects where higher lipophilicity is a desired molecular property. The target compound's LogP value is 4.37 , while the primary analog lacking a chlorine on the phenol ring has a computed XLogP3 of 3.9 [1]. This represents a quantified increase of 0.47 log units, indicating a substantially higher affinity for lipophilic environments.
| Evidence Dimension | Computed Partition Coefficient (Lipophilicity) |
|---|---|
| Target Compound Data | LogP = 4.37 |
| Comparator Or Baseline | 3-(4-chlorophenyl)phenol (CAS 28023-90-7): XLogP3 = 3.9 |
| Quantified Difference | Δ LogP = +0.47 log units |
| Conditions | Computed values from authoritative chemical databases: PSA is 20.23 Ų for both [1]. |
Why This Matters
A 0.47-unit increase in LogP is chemically meaningful, often correlating with a several-fold increase in membrane permeability and volume of distribution, making the dichlorinated compound the superior choice for lead optimization programs targeting intracellular compartments or requiring greater metabolic stability.
- [1] PubChem. (2025). 3-(4-Chlorophenyl)phenol (Compound Summary). Retrieved May 11, 2026, from https://pubchem.ncbi.nlm.nih.gov/compound/3015395 View Source
